molecular formula C9H7F3O4S B146315 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid CAS No. 142994-06-7

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Cat. No. B146315
M. Wt: 268.21 g/mol
InChI Key: OGYBDKOCZVSHQI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a compound that can be synthesized from related benzoic acid derivatives. It is characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzoic acid core. This compound is of interest due to its potential applications in various chemical reactions and its structural properties .

Synthesis Analysis

The synthesis of related compounds, such as 2-nitro-4-methylsulfonyl benzoic acid, involves nitration and oxygenation of 4-methylsulfonyl toluene using nitric acid as the oxidizing agent. This process is noted for its high yield and purity, as well as its economic benefits . Another related synthesis method for 4-(methylsulfonyl)benzoic acid starts from 4-methylbenzenesulfonyl chloride and involves reduction, methylation, and oxidation steps, with an emphasis on environmental protection and suitability for large-scale production .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 4-(2-nitrophenylsulfonamido)benzoic acid and its tin complex, has been characterized using various spectroscopic methods and X-ray diffraction. These studies reveal the geometry around the metal center and the presence of polymeric structures in the crystalline state .

Chemical Reactions Analysis

Compounds with similar functional groups have been used in various chemical reactions. For instance, trifluoromethanesulfonic acid has been employed as a catalyst in Friedel-Crafts alkylations, demonstrating its utility in synthesizing complex organic molecules . Additionally, 2-(trifluoromethylsulfonyloxy)pyridine has been used for ketone synthesis from carboxylic acids and aromatic hydrocarbons, showcasing the versatility of trifluoromethylsulfonyl derivatives in acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related sulfonate and benzoic acid derivatives have been extensively studied. For example, alkyl 2,2,2-trifluoroethanesulfonates have been examined for their reactivity with nucleophiles in aqueous media, providing insights into their hydrolysis and substitution mechanisms . The crystal and molecular structures of acyclic sulfur-nitrogen compounds with (trifluoromethyl)sulfonyl groups have also been reported, highlighting the electron delocalization and bond characteristics in these molecules .

Scientific Research Applications

Stability and Degradation Studies

Research has demonstrated the stability of nitisinone (a derivative of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid) under various conditions. Studies using liquid chromatography coupled with mass spectrometry (LC-MS/MS) have shown that nitisinone's stability increases with pH. In conditions mimicking human gastric juice, degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid were identified, both exhibiting considerable stability. This research contributes to a better understanding of the compound's properties, with implications for its environmental and medical applications (Barchańska et al., 2019).

Role in Organic Synthesis

Trifluoromethanesulfonic acid, related to the compound , is used extensively in organic synthesis, especially in electrophilic aromatic substitution reactions. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds. This highlights the compound's versatility and importance in chemical synthesis (Kazakova & Vasilyev, 2017).

Environmental Degradation and Toxicity Studies

The degradation of polyfluoroalkyl chemicals, which include derivatives of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, has been extensively studied. Microbial degradation in the environment can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, which have raised concerns due to their persistence and potential toxicity. Understanding these degradation pathways is crucial for assessing environmental fate and potential health risks associated with these compounds (Liu & Avendaño, 2013).

Exploration of Novel Treatment Technologies

Emerging research has focused on novel treatment technologies for the remediation of environments contaminated by perfluorinated compounds like PFOA and PFOS. Innovative approaches such as sonochemistry, bioremediation, and photolysis are being explored for their efficacy in removing these compounds from groundwater and other environments. This research is critical for developing effective strategies to mitigate the environmental impact of these persistent chemicals (Kucharzyk et al., 2017).

Immunotoxicity and Mechanisms of Action

Studies have also delved into the immunotoxic effects of PFOA and PFOS, investigating the role of peroxisome proliferator-activated receptor alpha (PPARalpha) in mediating these effects. Research suggests that some immune effects may occur independently of PPARalpha, which is significant given the lower expression of PPARalpha in humans compared to rodents. This highlights the need for further research into the mechanisms of action of these compounds and their potential health implications (DeWitt et al., 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBDKOCZVSHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869925
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

CAS RN

142994-06-7
Record name 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142994-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142994067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylsulfonyl-4-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLSULFONYL-4-TRIFLUOROMETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W8IAI1FON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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